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molecular formula C15H21NO3 B8421075 5-Methoxy-2-(2-(piperidin-1-yl)ethoxy)benzaldehyde

5-Methoxy-2-(2-(piperidin-1-yl)ethoxy)benzaldehyde

Cat. No. B8421075
M. Wt: 263.33 g/mol
InChI Key: ULRQIAAFERRGRG-UHFFFAOYSA-N
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Patent
US08901307B2

Procedure details

A mixture of 2-hydroxy-5-methoxybenzaldehyde (0.761 g, 5 mmol), 1-(2-chloroethyl)piperidine hydrochloride (0.921 g, 5.00 mmol), K2CO3 (2.07 g, 14.99 mmol), and sodium iodide (0.075 g, 0.50 mmol) in acetonitrile (40 mL) was stirred at 100° C. overnight. The reaction was allowed to cool to ambient temperature and sat'd aqueous K2CO3 was added to the reaction mixture. The mixture was poured into a separatory funnel and extracted with EtOAc. The organic phase was dried over anhydrous MgSO4, filtered through a bed of Celite, and conc. in vacuo to yield the product which was purified via silica gel chromatography (80 g) using EtOAc/hexanes (4:1) as eluent to yield the title compound as a brown oil (0.551 g, 42%); m/z 264.
Quantity
0.761 g
Type
reactant
Reaction Step One
Quantity
0.921 g
Type
reactant
Reaction Step One
Name
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
0.075 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
42%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:3]=1[CH:4]=[O:5].Cl.Cl[CH2:14][CH2:15][N:16]1[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1.C([O-])([O-])=O.[K+].[K+].[I-].[Na+]>C(#N)C>[CH3:11][O:10][C:7]1[CH:8]=[CH:9][C:2]([O:1][CH2:14][CH2:15][N:16]2[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]2)=[C:3]([CH:6]=1)[CH:4]=[O:5] |f:1.2,3.4.5,6.7|

Inputs

Step One
Name
Quantity
0.761 g
Type
reactant
Smiles
OC1=C(C=O)C=C(C=C1)OC
Name
Quantity
0.921 g
Type
reactant
Smiles
Cl.ClCCN1CCCCC1
Name
Quantity
2.07 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0.075 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
ADDITION
Type
ADDITION
Details
The mixture was poured into a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered through a bed of Celite
CUSTOM
Type
CUSTOM
Details
conc. in vacuo to yield the product which
CUSTOM
Type
CUSTOM
Details
was purified via silica gel chromatography (80 g)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=CC(=C(C=O)C1)OCCN1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.551 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 41.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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